molecular formula C16H14N2O2S B2869253 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole CAS No. 681280-03-5

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2869253
CAS No.: 681280-03-5
M. Wt: 298.36
InChI Key: CFLXXOBYLFZNTH-UHFFFAOYSA-N
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Description

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole is a synthetic indole derivative intended for research and development purposes. Indole-based structures are recognized as privileged scaffolds in medicinal chemistry and are frequently investigated for their diverse biological activities . The molecular structure of this compound incorporates a methyl group at the 1-position of the indole nitrogen and a (4-nitrophenyl)methylsulfanyl functional group at the 3-position. The 4-nitrobenzyl thioether moiety is a feature of interest in the design of potential enzyme inhibitors or functional probes . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, such as in the development of novel bisindolylmethane derivatives or other pharmacologically relevant heterocycles . This product is strictly for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-[(4-nitrophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-17-10-16(14-4-2-3-5-15(14)17)21-11-12-6-8-13(9-7-12)18(19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXXOBYLFZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

The applications of "1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole" are varied, spanning from pharmaceutical applications to uses as a chemical intermediate. Due to the limited information available specifically on this compound, information on related compounds and their applications are included to provide a broader understanding of potential uses.

Pharmaceutical Applications

  • Antibacterial Activity: Certain compounds structurally related to "this compound" have demonstrated antibacterial activity . For example, 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1 derivatives were tested against S. aureus, E. coli, and Proteus mirabilis, showing activity against these bacteria . Similarly, metronidazole/1,2,3-triazole conjugates have been synthesized and tested for antibacterial activity against Gram-negative E. coli and P. aeruginosa and Gram-positive S. aureus .
  • Potential Cardiovascular Benefits: Dihydropyridine calcium channel blockers (CCB) have shown promise in treating cardiovascular and cerebrovascular diseases . These drugs are divided into central and peripheral types, with central CCBs like nimodipine primarily acting on brain vessels and used to treat cerebrovascular conditions . Peripheral CCBs like nifedipine mainly affect the heart and peripheral vessels, effectively lowering blood pressure and protecting the heart .

Use as a Chemical Intermediate

  • Synthesis of Quinazolinone Derivatives: Indole derivatives are used in synthesizing various compounds, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogs . These compounds are synthesized through the condensation of anthranilamides with aldehydes and have been investigated for their cytotoxicity, antibacterial activity, and influence on biofilm formation .

Additional Applications & Considerations

  • As a Feed Additive: ChemicalBook indicates that compounds with similar structures are used as feed additives to promote growth and improve production and reproduction performance in livestock, poultry, fish, shrimp, and cattle . They can also lower fat synthesis, promote liver fat breakdown, prevent fatty liver syndrome, and improve lean meat ratio .
  • Safety Information: When handling compounds of this nature, it is important to consult safety data sheets (SDS) for information on potential hazards, necessary precautions, and appropriate safety measures .

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to multiple receptors, modulating their activity and influencing cellular pathways . These interactions make the compound a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and selected analogues:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Biological Activity Evidence Source
Target Compound 4-nitrophenylmethylsulfanyl, methyl ~354.4 g/mol* Hypothesized antimicrobial/agrochemical -
5a (1,3,4-oxadiazole thioether) Benzylthio, trifluoromethylpyrazole ~383.3 g/mol Fungicidal (>50% inhibition vs. Sclerotinia sclerotiorum), herbicidal
SC38 Imidazo[2,1-b][1,3,4]thiadiazol-2-yl - Anti-biofilm vs. S. aureus (MSSA/MRSA)
4a (Benzenesulfonylmethyl indole) Benzenesulfonylmethyl, methylpiperazine - Structural focus (no bioactivity reported)
BB31-5721 (Boron-containing) Dioxaborolane, methylphenylsulfonyl 397.3 g/mol Boron-mediated reactivity (e.g., Suzuki coupling)

*Calculated based on molecular formula C₁₆H₁₃N₂O₂S.

Key Observations:
  • Nitro vs. Trifluoromethyl Groups : The target compound’s nitro group is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in compound 5a . This difference may alter binding to enzymes like succinate dehydrogenase (SDH), where carbonyl groups in 5a are critical for activity .
  • Sulfanyl vs.
  • Heterocyclic Systems : SC38’s imidazothiadiazole core introduces a fused heterocyclic system absent in the target compound, which may improve biofilm disruption via enhanced π-π stacking or hydrogen bonding .

Pharmacological and Agrochemical Potential

  • Anti-Biofilm Activity : SC38’s nitro group and indole core correlate with biofilm disruption in S. aureus, implying the target compound’s nitro moiety could enhance similar activity .
  • Toxicity Considerations : Nitro groups are associated with mutagenicity in some contexts, necessitating caution compared to safer alternatives like trifluoromethyl or boronate esters .

Crystallographic and Structural Insights

  • Molecular Packing: The crystal structure of 5a (monoclinic, P2₁/c) reveals planar oxadiazole and indole moieties, stabilized by π-π interactions . The target compound’s nitro group may disrupt such packing due to increased polarity.

Biological Activity

1-Methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a methyl group and a 4-nitrophenylmethyl sulfanyl group. Its structure can be represented as follows:

Structure C12H12N2O2S\text{Structure }C_{12}H_{12}N_2O_2S

This structure is significant as the indole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds with indole structures exhibit various biological activities. The specific activities of this compound include:

  • Anticancer Activity : Indoles are frequently studied for their potential in cancer therapy.
  • Antimicrobial Activity : The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth.
  • Anti-inflammatory Effects : Indole derivatives have been noted for their ability to modulate inflammatory responses.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds containing similar structures have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMDA-MB-231 (breast cancer)15.0
Indole derivative AHepG2 (liver cancer)10.5
Indole derivative BA549 (lung cancer)12.0

In a study evaluating various indole derivatives, it was found that those with electron-withdrawing groups, such as nitro groups, exhibited enhanced cytotoxicity against cancer cells due to increased reactivity and interaction with cellular targets.

Antimicrobial Activity

The antimicrobial effects of this compound were assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus2.0
Escherichia coli4.5
Mycobacterium smegmatis3.0

The compound demonstrated significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Microtubule Assembly : Similar indole derivatives have been shown to disrupt microtubule dynamics in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the production of ROS, which can induce oxidative stress in microbial cells.
  • Interaction with DNA : Indoles are known to intercalate into DNA, affecting replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study conducted on various indole derivatives highlighted that those with sulfanyl substitutions exhibited enhanced potency against breast cancer cell lines. The compound was tested in vitro and showed significant dose-dependent inhibition of cell proliferation.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria. The results indicated that it effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant strains.

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